An In-depth Technical Guide to 1,3-Bis(3-aminophenoxy)benzene and its Derivatives in Research and Development
An In-depth Technical Guide to 1,3-Bis(3-aminophenoxy)benzene and its Derivatives in Research and Development
CAS Number: 10526-07-5
This technical guide provides a comprehensive overview of 1,3-Bis(3-aminophenoxy)benzene (APB), a versatile aromatic diamine, and its emerging role in therapeutic research. Primarily known as a monomer for high-performance polyimides, recent studies have highlighted the potential of its derivatives as novel drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and applications, with a focus on its antimalarial potential.
Core Compound Properties
1,3-Bis(3-aminophenoxy)benzene is a light yellow to yellow solid organic compound.[1] It serves as a crucial intermediate in the synthesis of various polymers and, more recently, as a scaffold for biologically active molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Bis(3-aminophenoxy)benzene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [2][3][4] |
| Molecular Weight | 292.33 g/mol | [2][3][4] |
| Melting Point | 107-109 °C | [5][6] |
| Boiling Point | 479.9 °C at 760 mmHg | [7] |
| Appearance | Light yellow to yellow solid/powder to crystal | [1][5][6] |
| Solubility | Slightly soluble in methanol, insoluble in water.[1][4] | [1][4] |
| pKa | 4.29±0.10 (Predicted) | [4] |
| Storage | Store in a cool, dark place in an inert atmosphere.[1][4] | [1][4] |
Chemical Structure
The chemical structure of 1,3-Bis(3-aminophenoxy)benzene consists of a central benzene (B151609) ring bonded to two aminophenoxy groups at the 1 and 3 positions.
Synthesis of 1,3-Bis(3-aminophenoxy)benzene
The synthesis of 1,3-Bis(3-aminophenoxy)benzene can be achieved through various methods, with a common approach being the reduction of its dinitro precursor. A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis via Hydrogenation
This protocol describes the synthesis of 1,3-Bis(3-aminophenoxy)benzene from 1,3-bis(3-nitrophenoxy)benzene.[2]
Materials:
-
1,3-bis(3-nitrophenoxy)benzene (106 g)
-
5% Palladium on carbon (50% water content, 1.4 g)
-
Ethanol (750 g)
-
Cold water
-
2L Hydrogenation kettle
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
To a 2L hydrogenation kettle, add 106 g of 1,3-bis(3-nitrophenoxy)benzene, 1.4 g of 5% palladium on carbon (50% water), and 750 g of ethanol.[2]
-
Seal the kettle and purge with nitrogen gas three times.[2]
-
Subsequently, purge the kettle with hydrogen gas three times.[2]
-
Pressurize the kettle with hydrogen to 2 MPa and maintain the reaction for 8 hours.[2]
-
After the reaction is complete, filter the mixture to remove the palladium on carbon catalyst.[2]
-
Concentrate the filtrate to remove approximately 80% of the ethanol.[2]
-
Cool the concentrated solution to 20°C and stir for 30 minutes to induce crystallization.[2]
-
Filter the resulting crystals and wash them 2-3 times with cold water.[2]
-
Dry the product at 60°C under vacuum to yield 1,3-bis(3-aminophenoxy)benzene as a white crystalline solid.[2]
Expected Yield: 82.7 g (94% yield) with a purity of 99.2% (HPLC).[2]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 1,3-Bis(3-aminophenoxy)benzene.
Applications in Materials Science
1,3-Bis(3-aminophenoxy)benzene is a key monomer in the production of high-performance polymers, particularly polyimides.[1][5] These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[8] APB-based polyimides are utilized in flexible printed circuit boards, electronic packaging materials, and advanced composites.[8]
Emerging Role in Drug Development: Antimalarial Agents
Recent research has explored derivatives of 1,3-Bis(3-aminophenoxy)benzene as potential therapeutic agents. A notable study demonstrated that certain derivatives exhibit significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Antimalarial Activity of Derivatives
A series of 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were synthesized and evaluated for their antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The half-maximal inhibitory concentrations (IC₅₀) and cytotoxicity against human hepatoma (HepG2) cells were determined.
| Compound | Side Chain | IC₅₀ (μM) vs 3D7 | IC₅₀ (μM) vs W2 | CC₅₀ (μM) vs HepG2 | Selectivity Index (SI) vs 3D7 | Selectivity Index (SI) vs W2 |
| 2n | Pyridin-2-ylethylaminomethyl | 0.038 | 0.25 | >10 | >263 | >40 |
| 2q | Pyridin-4-ylpropylaminomethyl | 0.095 | 0.11 | >20 | >210 | >181 |
| 2k | Pyridin-2-ylethylaminomethyl | 0.56 | 0.08 | >14.2 | >25 | >178 |
| 1f | 3-(Morpholin-1-yl)propylaminomethyl | 0.05 | 0.33 | 29.74 | 594.8 | 90.12 |
| 1j | 2-(Piperidin-1-yl)ethylaminomethyl | 0.07 | 0.22 | >21.2 | >303 | >96 |
| 2p | 3-(Piperidin-1-yl)propylaminomethyl | 0.05 | 0.14 | >14 | >280 | >100 |
Data extracted from Albenque-Rubio et al., 2025.
Proposed Mechanism of Action: G-Quadruplex Stabilization
The antimalarial activity of these derivatives is proposed to stem from their ability to stabilize G-quadruplexes (G4s) in the telomeric DNA of P. falciparum.[8] G-quadruplexes are non-canonical secondary structures of nucleic acids that can form in guanine-rich sequences. The telomeres of P. falciparum contain such sequences.[7] Stabilization of these G4 structures by small molecule ligands can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the parasite's high rate of replication.[7] This disruption of telomere maintenance ultimately leads to parasite death.
Experimental Protocols for Biological Evaluation
In Vitro Antimalarial Susceptibility Testing
This protocol outlines a general procedure for assessing the in vitro activity of compounds against P. falciparum using the SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum cultures (e.g., 3D7 and W2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Test compounds and control drugs (e.g., chloroquine)
-
96-well microtiter plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Serially dilute the test compounds in the culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite cultures (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Include drug-free controls and controls with standard antimalarial drugs.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay against HepG2 Cells
This protocol describes a method for evaluating the cytotoxicity of compounds using the MTT assay.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
FRET Melting Assay for G-Quadruplex Stabilization
This protocol is used to assess the ability of a compound to stabilize a specific G-quadruplex structure.
Materials:
-
Fluorescently labeled oligonucleotide with a G-quadruplex forming sequence (e.g., labeled with FAM and TAMRA)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Test compound
-
Real-time PCR machine with melting curve analysis capability
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the buffer.
-
Add the test compound at various concentrations to the oligonucleotide solution.
-
Heat the samples to a high temperature (e.g., 95°C) to denature the DNA, then slowly cool to allow for G-quadruplex formation.
-
Perform a melting curve analysis by gradually increasing the temperature and monitoring the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.
-
An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex.
Safety Information
1,3-Bis(3-aminophenoxy)benzene is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][9] Appropriate personal protective equipment, including gloves and respiratory protection, should be used when handling this compound.[3][9] It is incompatible with strong oxidizing agents.[1]
Conclusion
1,3-Bis(3-aminophenoxy)benzene, a compound with established applications in materials science, is the foundation for a new class of potential therapeutic agents. The antimalarial activity of its derivatives, coupled with a novel mechanism of action involving G-quadruplex stabilization, presents a promising avenue for the development of new drugs to combat malaria. This guide provides the foundational technical information for researchers and drug development professionals to explore the potential of this chemical scaffold further.
References
- 1. reframeDB [reframedb.org]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening of antimalarial drugs | PPTX [slideshare.net]
- 7. G-Quadruplex ligands: Potent inhibitors of telomerase activity and cell proliferation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tripod.nih.gov [tripod.nih.gov]
